methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a natural product found in Fleroya stipulosa, Mitragyna tubulosa, and other organisms with data available.
Scientific Research Applications
Structural Analysis and Properties
- Rotundifoline, an Oxoindole Alkaloid : The study focuses on the structural aspects of a compound similar to the one . It highlights the planarity and electron delocalization in the indole moiety, along with the puckered five-membered ring and chair conformation of the six-membered ring. Intramolecular and intermolecular hydrogen bonding play a crucial role in stabilizing the structure (Mukhopadhyyay et al., 1998).
Chemical Synthesis and Derivatives
- Synthesis of Indolizines : This research explores the synthesis of indolizine derivatives, which are structurally related to the compound . The focus is on creating new tetracyclic indolizino[1,2-b]indole-1-one derivatives through modified Fischer indole synthesis (Bhattacharya et al., 2001).
- Alkaloids of Siberia and Altai Flora : This study involves the synthesis of indolizines containing an anthranilic acid ester moiety. It presents a method for the preparation of these derivatives, providing insights into the chemical pathways and potential applications of similar compounds (Romanov et al., 2011).
Biological Activity
- Novel Isatinyl Thiosemicarbazones Derivatives : This research examines derivatives structurally related to the compound of interest for their potential to combat HIV-TB co-infection. The study assesses the anti-HIV and anti-tubercular activities of these compounds, indicating their potential biomedical applications (Banerjee et al., 2011).
- Indolizine Derivatives with Biological Activity : This study synthesizes and evaluates the biological activities of indolizine derivatives, which are related to the compound . The focus is on their effects on smooth muscle, highlighting their potential as biologically active agents (Cingolani et al., 1990).
properties
Product Name |
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m1/s1 |
InChI Key |
DAXYUDFNWXHGBE-UKMPBLTPSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]3([C@H]2C[C@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Pictograms |
Acute Toxic |
synonyms |
isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.